molecular formula C30H24F3N3O2S2 B11103935 4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide

4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide

Cat. No.: B11103935
M. Wt: 579.7 g/mol
InChI Key: XFJOMYAFAARFHN-UHFFFAOYSA-N
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Description

4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE is a complex organic compound that features a biphenyl group, a trifluoromethyl phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl and trifluoromethyl phenyl intermediates, followed by the formation of the thiazole ring. The final step involves the sulfonamide formation. Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(2Z)-4-BIPHENYL-4-YL-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZOL-3(2H)-YL]ETHYL}BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C30H24F3N3O2S2

Molecular Weight

579.7 g/mol

IUPAC Name

4-[2-[4-(4-phenylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C30H24F3N3O2S2/c31-30(32,33)25-7-4-8-26(19-25)35-29-36(18-17-21-9-15-27(16-10-21)40(34,37)38)28(20-39-29)24-13-11-23(12-14-24)22-5-2-1-3-6-22/h1-16,19-20H,17-18H2,(H2,34,37,38)

InChI Key

XFJOMYAFAARFHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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